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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of ACE-031, a

pioneering investigational myostatin inhibitor. It details the molecule's mechanism of action,

summarizes key preclinical and clinical findings, and outlines the experimental methodologies

employed during its evaluation. The guide concludes with the rationale for the cessation of its

development and its lasting impact on the field of muscle-wasting disease therapeutics.

Discovery and Rationale
ACE-031, also known as ramatercept, is a recombinant fusion protein developed through a

collaboration between Acceleron Pharma and Shire Pharmaceuticals.[1] Its design was

predicated on the understanding of the crucial role of the Transforming Growth Factor-beta

(TGF-β) superfamily in regulating skeletal muscle mass.[2][3] A key member of this family,

myostatin (also known as GDF8), is a potent negative regulator of muscle growth.[2][4]

Inhibition of myostatin was identified as a promising therapeutic strategy for conditions

characterized by significant muscle loss, such as Duchenne muscular dystrophy (DMD),

sarcopenia, and cachexia.[2][3][5]

ACE-031 was engineered as a "ligand trap" to sequester myostatin and other related signaling

molecules, thereby promoting muscle growth.[1][2] It is a fusion protein constructed by linking

the extracellular domain of the human activin receptor type IIB (ActRIIB) to the Fc portion of

human immunoglobulin G1 (IgG1).[1][2][6] This design allows it to circulate in the bloodstream

and bind with high affinity to myostatin and other ligands that signal through the ActRIIB
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receptor, effectively preventing them from interacting with their natural receptors on muscle

cells.[2][7] The Fc fragment enhances the protein's stability and extends its circulating half-life.

[2]

Mechanism of Action: The TGF-β Signaling Pathway
Under normal physiological conditions, myostatin and other related ligands, such as activin A,

bind to the ActRIIB receptor on the surface of muscle cells.[1][2] This binding initiates an

intracellular signaling cascade, primarily through the phosphorylation of Smad2 and Smad3

proteins.[4][8] The activated Smad complex then translocates to the nucleus, where it regulates

the transcription of genes that inhibit myoblast proliferation and differentiation, ultimately

restricting muscle growth.[9][10]

ACE-031 functions as a decoy receptor.[1] By circulating in the bloodstream, it intercepts

myostatin and other TGF-β superfamily ligands before they can bind to the endogenous

ActRIIB receptors on muscle cells.[1][3] This sequestration effectively inhibits the downstream

Smad signaling cascade, lifting the natural "brake" on muscle growth and allowing for muscle

fiber hypertrophy.[1][9]
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Caption: ACE-031 acts as a decoy receptor, preventing myostatin from activating the Smad
pathway.

Preclinical Development
Preclinical studies in various animal models demonstrated the potential of ACE-031 to

significantly increase muscle mass and strength.[5][11] In mouse models, administration of
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ACE-031 led to a substantial increase in muscle volume, with some studies reporting up to a

40% increase in specific muscle groups.[1][11] These studies also showed that the increase in

muscle mass was due to hypertrophy (an increase in the size of muscle fibers) rather than

hyperplasia (an increase in the number of muscle fibers).[11]

In the mdx mouse model of DMD, ACE-031 treatment resulted in increased muscle mass and

improvements in muscle strength and function.[12][13] Furthermore, studies in non-human

primates, specifically the common marmoset, confirmed the efficacy of ACE-031, showing

significant increases in body weight, lean body mass, and muscle force production.[14][15]

Beyond muscle, preclinical data suggested potential positive effects on bone density and fat

metabolism.[1][16]

Clinical Development
The promising preclinical results led to the initiation of clinical trials in humans. The

development program for ACE-031 included Phase 1 studies in healthy volunteers and a

Phase 2 study in boys with Duchenne muscular dystrophy.

Experimental Protocols
The clinical trials for ACE-031 were designed as randomized, double-blind, placebo-controlled

studies to rigorously evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

[17][18]

Phase 1 Single Ascending Dose Study (Healthy Postmenopausal Women):

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of a single

dose of ACE-031.[18]

Design: 48 healthy postmenopausal women were randomized to receive a single

subcutaneous injection of ACE-031 (at doses ranging from 0.02 to 3 mg/kg) or a placebo

in a 3:1 ratio.[18]

Key Assessments: Safety was monitored through adverse event reporting.

Pharmacodynamic effects on muscle, fat, and bone were measured.[18]

Methodologies:
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Lean Body Mass and Fat Mass: Assessed using dual-energy X-ray absorptiometry

(DXA).[3][6]

Muscle Volume: Measured by magnetic resonance imaging (MRI) of the thigh.[6][18]

Biomarkers: Serum biomarkers for bone formation (e.g., bone-specific alkaline

phosphatase - BSAP) and resorption (e.g., C-terminal type 1 collagen telopeptide -

CTX), as well as fat metabolism (adiponectin, leptin), were analyzed.[6]

Phase 2 Dose-Escalation Study (Ambulatory Boys with DMD):

Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of multiple

doses of ACE-031 in boys with DMD.[17][19]

Design: A randomized, double-blind, placebo-controlled, ascending-dose trial where ACE-

031 was administered subcutaneously every 2-4 weeks.[17][19]

Key Assessments: The primary objective was safety evaluation. Secondary objectives

included pharmacokinetics and pharmacodynamics on muscle mass, strength, and

function.[17][19]

Methodologies:

Functional Motor Tests: Included the 6-Minute Walk Test (6MWT), 10-Meter Walk/Run

Test, 4-Stair Climb Test, and Gower Maneuver.[20]

Muscle Strength: Assessed by hand-held myometry.[20]

Body Composition: Lean mass, fat mass, and bone mineral density (BMD) were

assessed by DXA scans.[20]

Pulmonary Function: Measured by forced vital capacity (FVC), maximal inspiratory

pressure (MIP), and maximal expiratory pressure (MEP).[20]
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Phase 1: Screening & Enrollment

Phase 2: Randomization & Dosing
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Caption: Generalized workflow for the randomized, placebo-controlled clinical trials of ACE-
031.

Data Presentation
The clinical trials generated encouraging, albeit preliminary, quantitative data on the biological

activity of ACE-031.

Table 1: Results from Phase 1 Single Ascending Dose Study in Healthy Postmenopausal

Women[6][18]
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Parameter Dose Group
Mean Change from
Baseline

Time Point

Total Lean Body Mass

(DXA)
1 mg/kg ACE-031 +2.4% Day 57

3 mg/kg ACE-031 +3.3% (p=0.03) Day 29

Placebo -0.2% Day 57

Thigh Muscle Volume

(MRI)
1 mg/kg ACE-031 +3.5% Day 29

3 mg/kg ACE-031 +5.1% (p=0.03) Day 29

Placebo -0.2% Day 29

Bone-Specific Alkaline

Phosphatase (BSAP)
1 & 3 mg/kg ACE-031 Increased -

C-terminal type 1

collagen telopeptide

(CTX)

1 & 3 mg/kg ACE-031 Reduced -

Adiponectin 1 & 3 mg/kg ACE-031 Increased -

Leptin 1 & 3 mg/kg ACE-031 Reduced -

Table 2: Trends Observed in Phase 2 Study in Boys with Duchenne Muscular Dystrophy[17]

[19]

Parameter Observation Statistical Significance

6-Minute Walk Test (6MWT)

Distance

Trend for maintenance in ACE-

031 groups vs. decline in

placebo

Not Statistically Significant

Lean Body Mass Trend for increase Not Statistically Significant

Bone Mineral Density (BMD) Trend for increase Not Statistically Significant

Fat Mass Trend for reduction Not Statistically Significant
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Discontinuation of Clinical Development
In 2011, Acceleron and Shire announced the termination of the ACE-031 clinical program,

including the Phase 2 study in boys with DMD.[21] The decision was based on emerging safety

concerns.[17][21] Participants in the trials, including both healthy adults and boys with DMD,

experienced adverse events consisting of minor bleeding, such as nosebleeds (epistaxis) and

gum bleeding, as well as the development of small, dilated blood vessels on the skin

(telangiectasias).[2][21] While these events were not considered serious and resolved upon

discontinuation of the treatment, they raised safety flags that could not be ignored.[17][21]

The underlying cause of these adverse events was thought to be related to ACE-031's

mechanism of action. By binding to a range of TGF-β superfamily ligands beyond just

myostatin, ACE-031 may have interfered with pathways essential for maintaining vascular

integrity.[22] Specifically, its ability to bind Bone Morphogenetic Proteins (BMPs) like BMP-9

and BMP-10, which are involved in vascular homeostasis, was implicated.[22]

Conclusion and Legacy
Although the development of ACE-031 was halted, its journey provided invaluable insights into

the therapeutic potential and challenges of myostatin inhibition.[1][2] The program successfully

demonstrated that targeting the ActRIIB pathway could produce significant, rapid increases in

muscle mass in humans.[5][18] The data also highlighted the potential for broader metabolic

benefits, including positive effects on bone and fat.[1][5]

The safety concerns that led to its discontinuation underscored the complexity of the TGF-β

signaling network and the importance of target specificity.[2][22] The experience with ACE-031

has guided the development of next-generation myostatin inhibitors, with a greater focus on

more specific monoclonal antibodies that target myostatin directly, rather than the broader

ligand-trapping approach of a soluble receptor.[1][23] Thus, while ACE-031 did not reach the

clinic as a therapeutic, its legacy lies in the foundational knowledge it provided, which

continues to shape and inform the ongoing quest for effective treatments for muscle-wasting

diseases.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.mda.org/quest/article/update-ace-031-clinical-trials-duchenne-md
https://pubmed.ncbi.nlm.nih.gov/27462804/
https://www.mda.org/quest/article/update-ace-031-clinical-trials-duchenne-md
https://muscleandbrawn.com/peptides/ace-031-peptide-everything-you-need/
https://www.mda.org/quest/article/update-ace-031-clinical-trials-duchenne-md
https://pubmed.ncbi.nlm.nih.gov/27462804/
https://www.mda.org/quest/article/update-ace-031-clinical-trials-duchenne-md
https://academic.oup.com/biomedgerontology/article/78/Supplement_1/32/7026116
https://academic.oup.com/biomedgerontology/article/78/Supplement_1/32/7026116
https://bc9.co/ace-031-peptide-scientific-overview-benefits-side-effects-and-more-in-preclinical-studies/
https://muscleandbrawn.com/peptides/ace-031-peptide-everything-you-need/
https://www.flagshippioneering.com/news/press-release/acceleron-pharmas-ace-031-increases-lean-body-mass-phase-1-single-dose-clinical-trial
https://pubmed.ncbi.nlm.nih.gov/23169607/
https://bc9.co/ace-031-peptide-scientific-overview-benefits-side-effects-and-more-in-preclinical-studies/
https://www.flagshippioneering.com/news/press-release/acceleron-pharmas-ace-031-increases-lean-body-mass-phase-1-single-dose-clinical-trial
https://muscleandbrawn.com/peptides/ace-031-peptide-everything-you-need/
https://academic.oup.com/biomedgerontology/article/78/Supplement_1/32/7026116
https://bc9.co/ace-031-peptide-scientific-overview-benefits-side-effects-and-more-in-preclinical-studies/
https://en.wikipedia.org/wiki/Myostatin_inhibitor
https://muscleandbrawn.com/peptides/ace-031-peptide-everything-you-need/
https://www.benchchem.com/product/b12394070?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. bc9.co [bc9.co]

2. muscleandbrawn.com [muscleandbrawn.com]

3. genemedics.com [genemedics.com]

4. biotechpeptides.com [biotechpeptides.com]

5. Acceleron Pharma’s ACE-031 Increases Lean Body… | Flagship Pioneering
[flagshippioneering.com]

6. | BioWorld [bioworld.com]

7. ACE-031 for the Treatment of Duchenne Muscular Dystrophy - Clinical Trials Arena
[clinicaltrialsarena.com]

8. TGF-β superfamily signaling in muscle and tendon adaptation to resistance exercise -
PMC [pmc.ncbi.nlm.nih.gov]

9. corepeptides.com [corepeptides.com]

10. academic.oup.com [academic.oup.com]

11. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth
independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]

12. fiercebiotech.com [fiercebiotech.com]

13. Targeting the Activin Type IIB Receptor to Improve Muscle Mass and Function in the mdx
Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

14. ACE-031, a Soluble Activin Type IIB Receptor, Increases Muscle Mass and Strength in
the Common Marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

15. biorxiv.org [biorxiv.org]

16. corepeptides.com [corepeptides.com]

17. Myostatin inhibitor ACE-031 treatment of ambulatory boys with Duchenne muscular
dystrophy: Results of a randomized, placebo-controlled clinical trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. Results of a dose escalation safety trial with ACE-031 in Duchenne muscular dystrophy -
Institut de Myologie [institut-myologie.org]

20. ClinicalTrials.gov [clinicaltrials.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://bc9.co/ace-031-peptide-scientific-overview-benefits-side-effects-and-more-in-preclinical-studies/
https://muscleandbrawn.com/peptides/ace-031-peptide-everything-you-need/
https://www.genemedics.com/ace-031
https://biotechpeptides.com/2024/04/11/comprehensive-research-on-ace-031-peptide-across-metabolism-cancer-and-muscle/
https://www.flagshippioneering.com/news/press-release/acceleron-pharmas-ace-031-increases-lean-body-mass-phase-1-single-dose-clinical-trial
https://www.flagshippioneering.com/news/press-release/acceleron-pharmas-ace-031-increases-lean-body-mass-phase-1-single-dose-clinical-trial
https://www.bioworld.com/articles/610791-ace-031-increases-lean-body-mass-and-muscle-volume-in-healthy-postmenopausal-women?v=preview
https://www.clinicaltrialsarena.com/projects/ace031forthetreatmen/
https://www.clinicaltrialsarena.com/projects/ace031forthetreatmen/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4369187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4369187/
https://www.corepeptides.com/ace-031-actions-on-muscle-cells-bone-cells-and-fat-cells/
https://academic.oup.com/mend/article/25/1/128/2623166
https://pmc.ncbi.nlm.nih.gov/articles/PMC2944638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2944638/
https://www.fiercebiotech.com/biotech/acceleron-pharma-initiates-phase-2-clinical-trial-ace-031-patients-duchenne-muscular
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12621966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12621966/
https://www.biorxiv.org/content/10.1101/2025.10.01.679778v1
https://www.corepeptides.com/ace-031-peptide-research-in-muscle-bone-density-and-energy-metabolism/
https://pubmed.ncbi.nlm.nih.gov/27462804/
https://pubmed.ncbi.nlm.nih.gov/27462804/
https://pubmed.ncbi.nlm.nih.gov/27462804/
https://pubmed.ncbi.nlm.nih.gov/23169607/
https://pubmed.ncbi.nlm.nih.gov/23169607/
https://www.institut-myologie.org/en/2016/09/17/results-of-a-dose-escalation-safety-trial-with-ace-031-in-duchenne-muscular-dystrophy/
https://www.institut-myologie.org/en/2016/09/17/results-of-a-dose-escalation-safety-trial-with-ace-031-in-duchenne-muscular-dystrophy/
https://clinicaltrials.gov/study/NCT01099761
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Quest - Article - UPDATE: ACE-031 Clinical Trials in Duchenne MD | Muscular Dystrophy
Association [mda.org]

22. academic.oup.com [academic.oup.com]

23. Myostatin inhibitor - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [ACE-031: A Technical Guide to Its Discovery,
Development, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394070#discovery-and-history-of-ace-031-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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